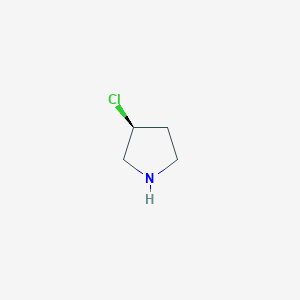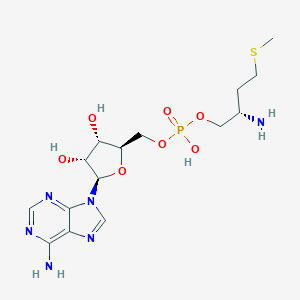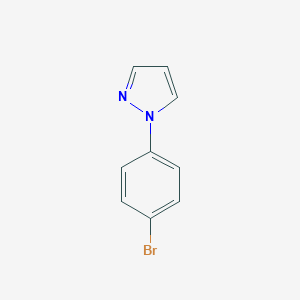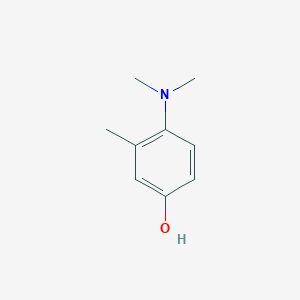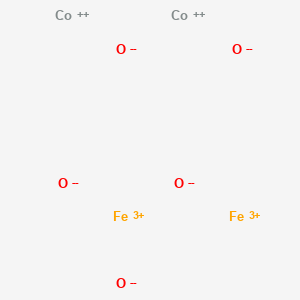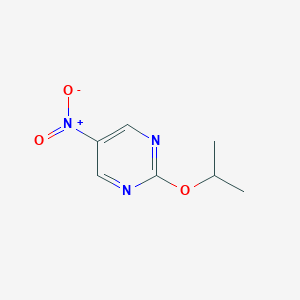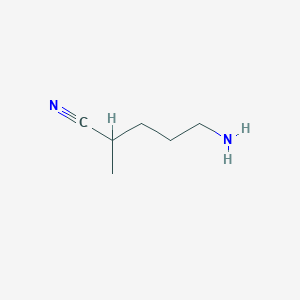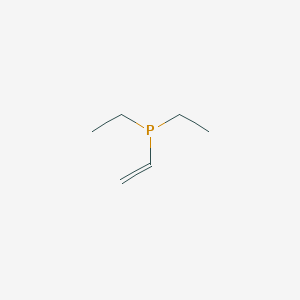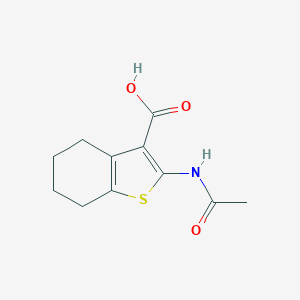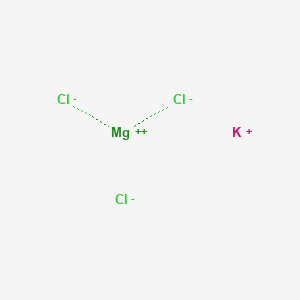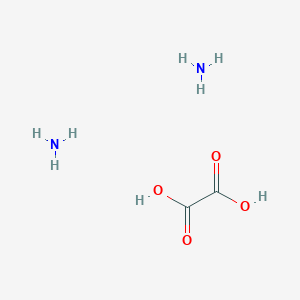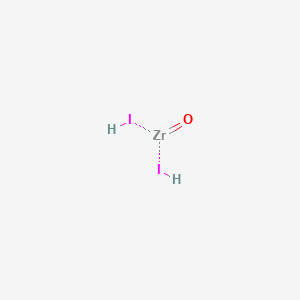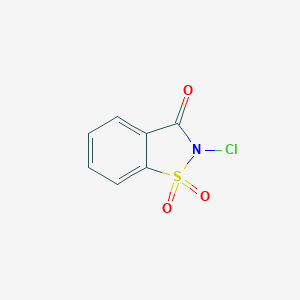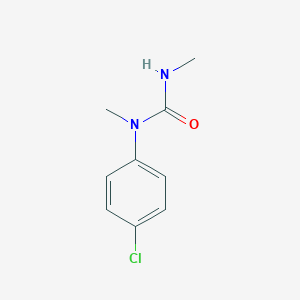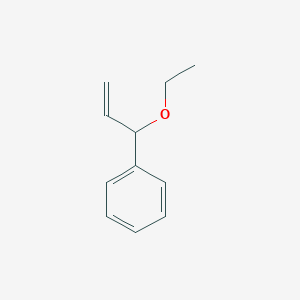
Ether, ethyl 1-phenylallyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ether, ethyl 1-phenylallyl, also known as benzyl ethyl ether, is an organic compound with the chemical formula C9H12O. It is a colorless liquid with a pleasant odor and is commonly used as a solvent in organic chemistry. The compound is synthesized through the reaction of benzyl chloride and sodium ethoxide. Ether, ethyl 1-phenylallyl has many applications in scientific research due to its unique properties and characteristics.
Mécanisme D'action
The mechanism of action of ether, ethyl 1-phenylallyl is not well understood. However, it is believed to act as a non-specific solvent, dissolving lipophilic compounds and facilitating their transport across cell membranes. The compound may also interact with proteins and enzymes, altering their conformation and activity.
Effets Biochimiques Et Physiologiques
Ether, ethyl 1-phenylallyl has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that the compound can inhibit the growth of cancer cells by inducing apoptosis. The compound has also been shown to have anti-inflammatory and analgesic properties. In addition, ether, ethyl 1-phenylallyl has been used as a local anesthetic due to its ability to block nerve impulses.
Avantages Et Limitations Des Expériences En Laboratoire
Ether, ethyl 1-phenylallyl has many advantages as a solvent in lab experiments. It is a non-polar solvent, which makes it effective for dissolving lipophilic compounds. The compound is also relatively non-toxic and has a low boiling point, making it easy to remove from reaction mixtures. However, ether, ethyl 1-phenylallyl is highly flammable and can form explosive peroxides if left in contact with air for extended periods.
Orientations Futures
There are many future directions for the use of ether, ethyl 1-phenylallyl in scientific research. One area of interest is the development of new pharmaceuticals and agrochemicals using the compound as a starting material. Another area of interest is the use of ether, ethyl 1-phenylallyl as a solvent for the extraction and purification of natural products. Additionally, the compound's potential as an anti-cancer agent and local anesthetic warrants further investigation.
Conclusion
Ether, ethyl 1-phenylallyl is a versatile compound with many applications in scientific research. Its unique properties and characteristics make it an effective solvent for the extraction and purification of natural products, as well as a useful reagent in organic synthesis. The compound's potential as an anti-cancer agent and local anesthetic make it an area of interest for future research. However, caution must be exercised when handling ether, ethyl 1-phenylallyl due to its flammability and potential to form explosive peroxides.
Méthodes De Synthèse
The synthesis of ether, ethyl 1-phenylallyl involves the reaction of Ether, ethyl 1-phenylallyl chloride with sodium ethoxide. The reaction proceeds through an SN2 mechanism, where the nucleophile attacks the carbon atom of the Ether, ethyl 1-phenylallyl chloride, leading to the formation of ether, ethyl 1-phenylallyl. The reaction is usually carried out in anhydrous conditions to prevent the formation of unwanted by-products.
Applications De Recherche Scientifique
Ether, ethyl 1-phenylallyl has many applications in scientific research. It is commonly used as a solvent for the extraction and purification of natural products. The compound is also used as a reagent in organic synthesis to form carbon-carbon bonds. In addition, ether, ethyl 1-phenylallyl is used as a starting material for the synthesis of various pharmaceuticals and agrochemicals.
Propriétés
Numéro CAS |
14093-65-3 |
|---|---|
Nom du produit |
Ether, ethyl 1-phenylallyl |
Formule moléculaire |
C11H14O |
Poids moléculaire |
162.23 g/mol |
Nom IUPAC |
1-ethoxyprop-2-enylbenzene |
InChI |
InChI=1S/C11H14O/c1-3-11(12-4-2)10-8-6-5-7-9-10/h3,5-9,11H,1,4H2,2H3 |
Clé InChI |
VIZGOLRFGWSFHS-UHFFFAOYSA-N |
SMILES |
CCOC(C=C)C1=CC=CC=C1 |
SMILES canonique |
CCOC(C=C)C1=CC=CC=C1 |
Synonymes |
2-ETHOXY-(1-PROPENYL)BENZENE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



